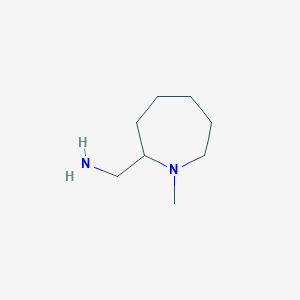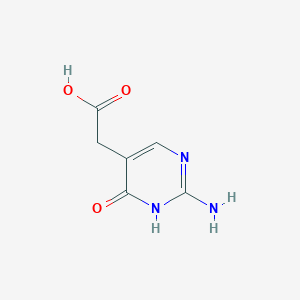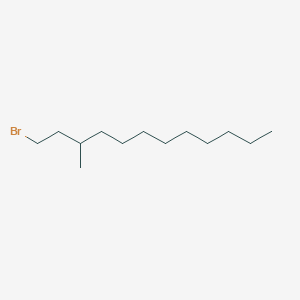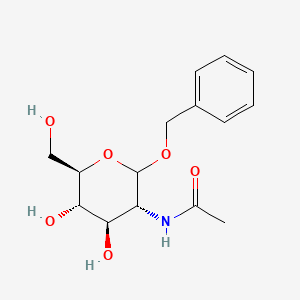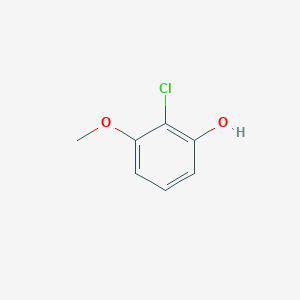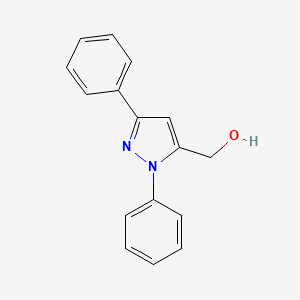
7-Methoxy-4-(piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methoxy-4-(piperazin-1-yl)quinoline (MPQ) is an organic compound that is widely used in scientific research applications. It is a quinoline derivative that has been used in a variety of biochemical and physiological experiments due to its unique properties. The compound has been found to have a wide range of effects, including inhibition of enzyme activity, modulation of cell signaling, and inhibition of cell growth.
Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including 7-Methoxy-4-(piperazin-1-yl)quinoline, are known for their potential as anticorrosive materials. These compounds effectively inhibit metallic corrosion due to their high electron density, allowing them to form stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents like methoxy in quinoline derivatives enhances their adsorption and corrosion inhibition capabilities Verma, Quraishi, & Ebenso, 2020.
Quinoline in Drug Design and Biological Activities
Quinoline and its functionalized derivatives have garnered attention in drug design due to their broad spectrum of bioactivity. Recent advances have highlighted the significant efficacies of these compounds in medicinal chemistry research. Quinoline is considered an indispensable pharmacophore owing to its wide array of applications in various fields, including drug development and other scientific domains. The versatility of quinoline has paved the way for the synthesis of numerous derivatives with potential therapeutic applications Ajani, Iyaye, & Ademosun, 2022.
Piperazine Derivatives in Therapeutics
Piperazine derivatives, like this compound, have been integral in the rational design of drugs, with applications spanning across a multitude of therapeutic areas. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The flexibility of the piperazine nucleus in drug design has been increasingly recognized, leading to a surge in research and patent filings related to piperazine-based molecules Rathi, Syed, Shin, & Patel, 2016.
Bioactive Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have been the subject of extensive research due to their significant bioactivities. Over the years, compounds from these classes have been isolated and their modified analogs have shown potential in various therapeutic areas, including antimalarial, anticancer, antibacterial, antifungal, antiparasitic, and anti-inflammatory treatments. The discovery of quinine and camptothecin, two of the most notable quinoline alkaloids, marked significant advancements in drug development for antimalarial and anticancer therapies, respectively Shang et al., 2018.
properties
IUPAC Name |
7-methoxy-4-piperazin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPJUHDMCQLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589211 |
Source


|
| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4038-97-5 |
Source


|
| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)
